Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol

Catalog No.
S13477596
CAS No.
M.F
C10H10O4
M. Wt
194.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol

Product Name

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol

IUPAC Name

furan-2-yl-[5-(hydroxymethyl)furan-2-yl]methanol

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

InChI

InChI=1S/C10H10O4/c11-6-7-3-4-9(14-7)10(12)8-2-1-5-13-8/h1-5,10-12H,6H2

InChI Key

IGVFXDGWMNTOFH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(C2=CC=C(O2)CO)O

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol is a complex organic compound that belongs to the furan family, characterized by its unique structure featuring two furan rings connected through a hydroxymethyl group and a methanol moiety. This compound is of interest due to its potential applications in various fields, including materials science and biochemistry. The presence of hydroxymethyl groups enhances its reactivity, making it a suitable precursor for further chemical transformations.

, primarily oxidation and reduction processes. Notably, it can be oxidized to form furan-2,5-dicarboxylic acid (FDCA) through enzyme-catalyzed reactions. This oxidation involves multiple steps where the alcohol groups are converted into carboxylic acids, showcasing the compound's utility in biocatalysis .

The compound can also participate in reductive amination reactions, allowing for the introduction of amine functionalities, which can be catalyzed using various metal complexes .

The synthesis of furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol typically involves the reduction of 5-hydroxymethylfurfural (HMF). This can be achieved through catalytic hydrogenation methods utilizing catalysts such as nickel or platinum under high-pressure hydrogen conditions. Additionally, enzymatic methods have been explored, where specific oxidases convert HMF into this compound with high selectivity and yield .

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol has several applications:

  • Biomaterials: Its derivatives can serve as building blocks for biodegradable polymers.
  • Food Industry: Compounds derived from furan structures are often studied for their flavoring properties.
  • Pharmaceuticals: Potential precursors for drug development due to their reactivity and biological activity.

Interaction studies involving furan derivatives often focus on their reactivity with other biomolecules. For instance, furan compounds can form adducts with proteins and nucleic acids, impacting their function. Detailed studies on how furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol interacts with specific biological targets are necessary to fully understand its implications in biological systems.

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol shares structural similarities with several other compounds within the furan family:

Compound NameStructure FeaturesUnique Aspects
5-HydroxymethylfurfuralContains one furan ring with a hydroxymethyl groupPrecursor for various chemical syntheses
2,5-Bis(hydroxymethyl)furanTwo hydroxymethyl groups on different positionsUsed in polymer production
Furan-2-carboxylic acidFuran ring with a carboxylic acid groupImportant in biodegradable polymer synthesis

Furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol is unique due to its dual furan structure and the presence of both hydroxymethyl and methanol functionalities, which provide enhanced reactivity compared to simpler derivatives.

This comprehensive overview highlights the significance of furan-2-yl(5-(hydroxymethyl)furan-2-yl)methanol in chemical research and potential applications across various industries. Further studies are essential to explore its full range of properties and functionalities.

XLogP3

0.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

194.05790880 g/mol

Monoisotopic Mass

194.05790880 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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